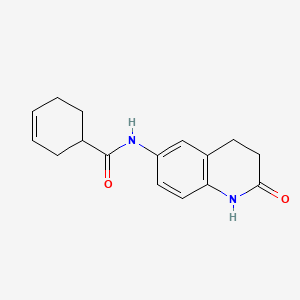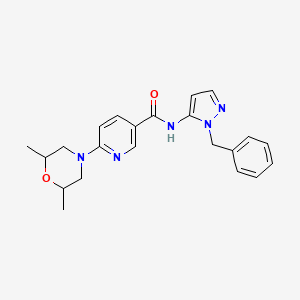![molecular formula C17H20Cl2N2O2 B7517532 [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)
[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone, commonly known as Dibenzoylmethane (DBM), is a natural compound found in various plants. It has been studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone is not fully understood. However, it has been suggested that [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone exerts its therapeutic effects through the regulation of various signaling pathways. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which plays a crucial role in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins in neurodegenerative disorders. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has also been found to exhibit anti-oxidant and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has several advantages for lab experiments. It is a natural compound that can be easily synthesized in the lab. It has been extensively studied and has been found to exhibit potent therapeutic effects in various diseases. However, there are also some limitations to using [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Further studies are also needed to fully understand the mechanism of action of [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone and its effects on various signaling pathways. Finally, the development of more potent analogs of [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone can be synthesized by a simple method involving the reaction of 3,4-dichlorobenzoyl chloride with pyrrolidin-2-one followed by the reaction with piperidine. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins in neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[1-(3,4-dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c18-13-7-6-12(11-14(13)19)16(22)21-10-4-5-15(21)17(23)20-8-2-1-3-9-20/h6-7,11,15H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEFAAWSUWDWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)





![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)

